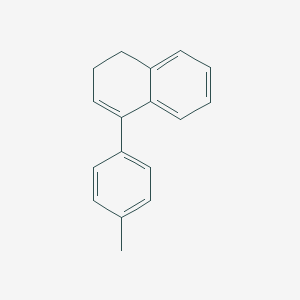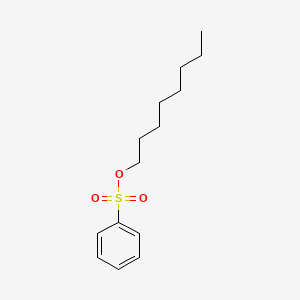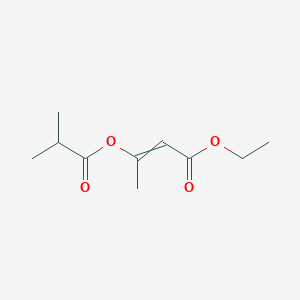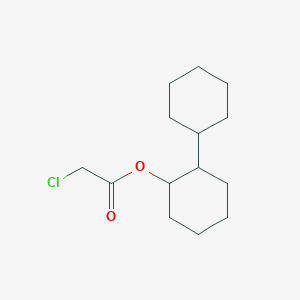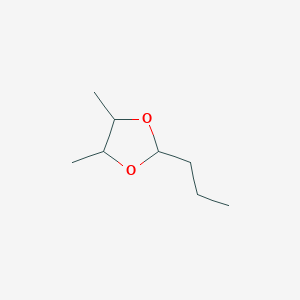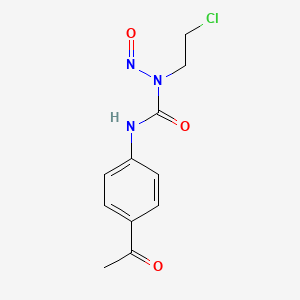
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitrosourea group, which is often associated with alkylating agents used in chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea typically involves the reaction of 4-acetylphenyl isocyanate with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The nitrosation step involves the use of nitrous acid or its derivatives to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an alkylating agent.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea involves the alkylation of DNA, which can lead to the disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells. The molecular targets include DNA bases, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used in cancer treatment.
Semustine (MeCCNU): A derivative of carmustine with similar applications.
Uniqueness
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitrosourea compounds. Its acetylphenyl group may influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
13909-27-8 |
|---|---|
Fórmula molecular |
C11H12ClN3O3 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
3-(4-acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H12ClN3O3/c1-8(16)9-2-4-10(5-3-9)13-11(17)15(14-18)7-6-12/h2-5H,6-7H2,1H3,(H,13,17) |
Clave InChI |
ORTCFPGDEOWLRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
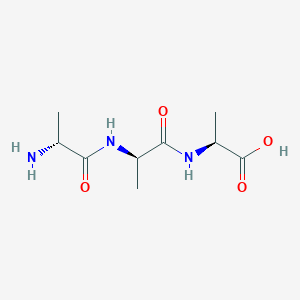
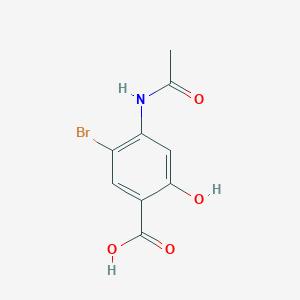
![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
